

Stability of 1,2-Dibromoethyltrichlorosilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromoethyltrichlorosilane

Cat. No.: B1581137

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of **1,2-dibromoethyltrichlorosilane** under various conditions. Due to the limited availability of data for this specific compound, this guide draws upon established principles of organosilane chemistry and data from analogous haloalkyltrichlorosilanes to predict its stability profile. The information herein is intended to guide researchers in the handling, storage, and application of **1,2-dibromoethyltrichlorosilane**.

Executive Summary

1,2-Dibromoethyltrichlorosilane is a reactive molecule susceptible to degradation under common laboratory conditions, primarily through hydrolysis and thermal decomposition. The presence of both a trichlorosilyl group and vicinal dibromo functionalities dictates its reactivity. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis and the formation of silanols, which subsequently condense to form polysiloxanes. Thermally, the molecule's stability is governed by the relative strengths of its covalent bonds, with the C-Br and Si-Cl bonds being the most likely points of initial cleavage. This guide outlines the predicted stability, decomposition pathways, and provides generalized experimental protocols for assessing the stability of this compound.

Predicted Stability Profile

The stability of **1,2-dibromoethyltrichlorosilane** is critically dependent on the environmental conditions. The following table summarizes its predicted stability under different scenarios, based on the known chemistry of organotrichlorosilanes and bromoalkanes.

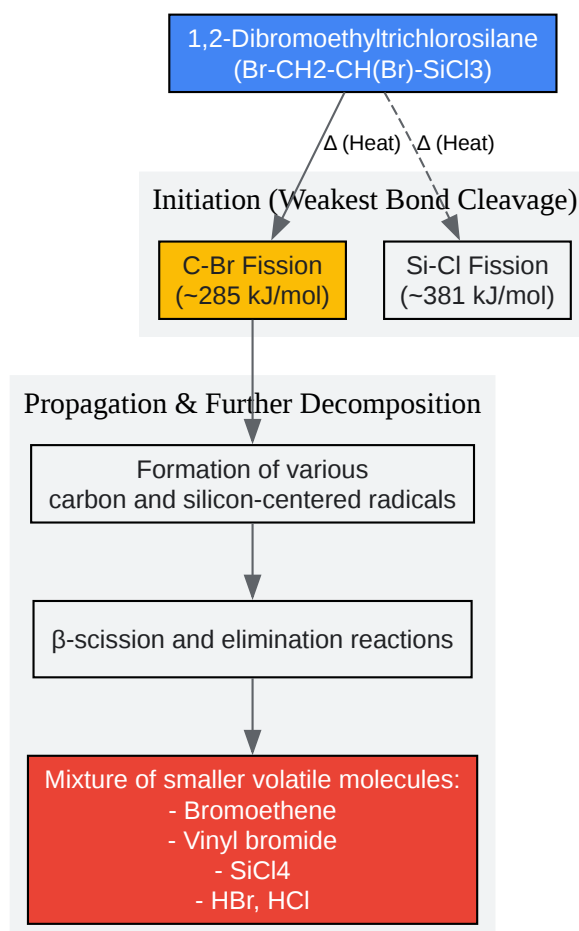
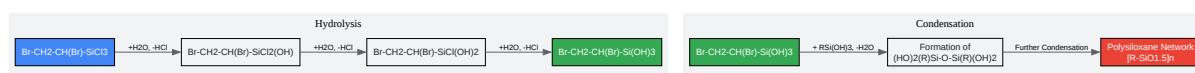
Condition	Predicted Stability	Primary Decomposition Pathway	Potential Decomposition Products
Aqueous Environment (Neutral pH)	Highly Unstable	Rapid Hydrolysis and Condensation	1,2-Dibromoethylsilanetriol, Polysiloxanes, Hydrogen Chloride
Aqueous Environment (Acidic pH)	Highly Unstable	Acid-Catalyzed Hydrolysis	1,2-Dibromoethylsilanetriol, Polysiloxanes, Hydrogen Chloride
Aqueous Environment (Basic pH)	Highly Unstable	Base-Catalyzed Hydrolysis	1,2-Dibromoethylsilanetriol, Polysiloxanes, Hydrogen Chloride
Protic Solvents (e.g., Alcohols)	Unstable	Alcoholysis	1,2-Dibromoethyltrialkoxysilane, Hydrogen Chloride
Aprotic Solvents (e.g., Hexane, Toluene)	Stable (if anhydrous)	None	Not Applicable
Elevated Temperature (>150-200°C)	Unstable	Thermal Decomposition	Bromoethene, Vinyl Bromide, Silicon Tetrachloride, various brominated and chlorinated hydrocarbons and silanes
Ambient Temperature (anhydrous, inert atm.)	Stable	None	Not Applicable

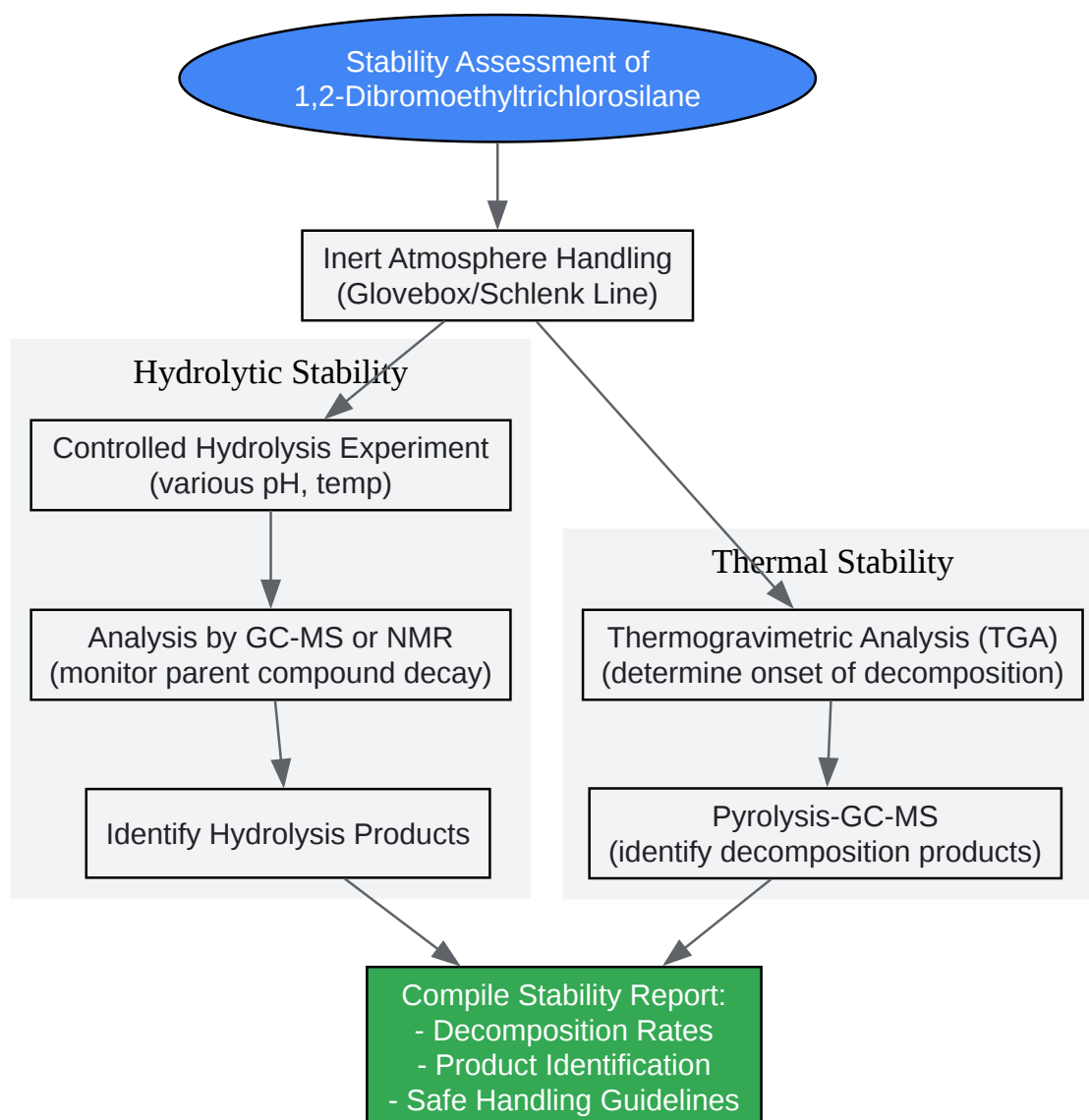
Hydrolytic Stability

Organotrichlorosilanes are well-known for their high sensitivity to moisture. The hydrolysis of the Si-Cl bonds is a rapid and exothermic reaction.

Proposed Mechanism of Hydrolysis and Condensation

The hydrolysis of **1,2-dibromoethyltrichlorosilane** is expected to proceed in a stepwise manner, with the sequential replacement of chlorine atoms by hydroxyl groups to form a silanetriol intermediate. This intermediate is unstable and readily undergoes intermolecular condensation to form siloxane bridges (Si-O-Si), ultimately leading to the formation of a cross-linked polysiloxane polymer and the liberation of hydrogen chloride.





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